- Identification and synthesis of novel inhibitors of mycobacterium ATP synthase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

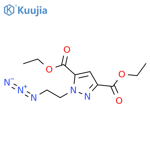

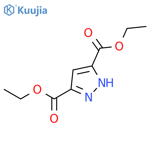

Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

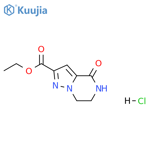

![ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure](https://de.kuujia.com/scimg/cas/951626-95-2x500.png)

951626-95-2 structure

Produktname:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

CAS-Nr.:951626-95-2

MF:C9H11N3O3

MW:209.201941728592

MDL:MFCD09832110

CID:1001461

PubChem ID:42873667

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER

- AK113708

- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER

- RNMVWTOANIAUAU-UHFFFAOYSA-N

- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

- PP1543

- PB31395

- AX8149624

- Z5395

- ST24030623

- BB 0258522

- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat

- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)

- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate

- CS-0040200

- DTXSID90655341

- SY112263

- AKOS016009821

- MFCD09832110

- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester

- 951626-95-2

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate

- DS-2778

- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE

- DA-00266

- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate

- SCHEMBL2520510

-

- MDL: MFCD09832110

- Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)

- InChI-Schlüssel: RNMVWTOANIAUAU-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C2C(NCCN2N=1)=O)OCC

Berechnete Eigenschaften

- Genaue Masse: 209.08000

- Monoisotopenmasse: 209.08004122g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

- Komplexität: 282

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 73.2

- XLogP3: 0.1

Experimentelle Eigenschaften

- PSA: 73.22000

- LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Sicherheitsinformationen

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Lagerzustand:Sealed in dry,Room Temperature

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1296884-5g |

4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 5g |

$1200 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1197012-5g |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 5g |

$385 | 2024-07-20 | |

| eNovation Chemicals LLC | D586992-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

$865 | 2024-07-21 | |

| Chemenu | CM126440-10g |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 10g |

$*** | 2023-03-29 | |

| abcr | AB436510-1 g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; . |

951626-95-2 | 95% | 1g |

€459.50 | 2023-04-23 | |

| Alichem | A099001941-10g |

Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 98% | 10g |

$1780.80 | 2023-08-31 | |

| TRC | E945968-10mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 10mg |

$ 70.00 | 2022-06-02 | ||

| TRC | E945968-100mg |

Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |

951626-95-2 | 100mg |

$ 340.00 | 2022-06-02 | ||

| Chemenu | CM126440-250mg |

ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120734-10G |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |

951626-95-2 | 97% | 10g |

¥ 8,712.00 | 2023-04-12 |

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Referenz

- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

Referenz

- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

Referenz

- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

1.2 -

1.2 -

Referenz

- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt

Referenz

- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt

Referenz

- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C

Referenz

- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

Referenz

- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt

Referenz

- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

Referenz

- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt

Referenz

- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C

Referenz

- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester

- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)

- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

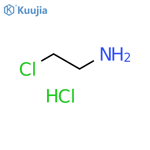

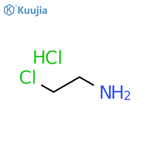

- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)

- 2-chloroethan-1-amine hydrochloride

- Diethyl 1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate

- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Verwandte Literatur

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Verwandte Produkte

- 2138189-79-2(Sodium 6-bromoquinoline-8-sulfinate)

- 2228409-30-9(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1,1-trifluoropropan-2-one)

- 2136237-44-8((2R)-2-amino-5-(propan-2-yloxy)pentanoic acid)

- 1550332-48-3(5-(2,2-dimethylpropyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol)

- 340732-72-1(2-(Hydroxy(4-methoxyphenyl)methyl)phenol)

- 896044-30-7(3-(2-methoxyphenyl)-6-{(3-methylphenyl)methylsulfanyl}pyridazine)

- 2097949-99-8(Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone)

- 1040659-27-5(5-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylbenzene-1-sulfonamide)

- 1806417-12-8(Ethyl 4,5-diiodo-2-hydroxybenzoate)

- 2228517-34-6(2-3-(azetidin-3-yl)propyl-1H-1,3-benzodiazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Reinheit:99%/99%

Menge:1g/5g

Preis ($):173.0/683.0

atkchemica

(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung